molecular formula C18H16N6S B2596921 6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415511-47-4

6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B2596921
CAS No.: 2415511-47-4
M. Wt: 348.43
InChI Key: VJCZIIWCUWVZMW-UHFFFAOYSA-N
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Description

6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines

Mechanism of Action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a key enzyme involved in gene regulation and chromatin remodeling.

Mode of Action

It can be inferred that similar to other thieno[3,2-d]pyrimidine derivatives, it may interact with its targets (like ezh2) and induce changes that lead to its biological effects .

Biochemical Pathways

If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives , it may affect pathways regulated by EZH2, such as gene expression and chromatin remodeling.

Result of Action

Similar thieno[3,2-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines , suggesting that this compound might also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . The subsequent steps involve the cyclization of intermediates using various reagents and conditions, such as pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing

Properties

IUPAC Name

6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S/c19-5-12-1-2-16(20-6-12)23-7-13-9-24(10-14(13)8-23)18-17-15(3-4-25-17)21-11-22-18/h1-4,6,11,13-14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCZIIWCUWVZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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